molecular formula C20H14ClF3N2O2 B2936760 N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 946280-72-4

N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2936760
CAS No.: 946280-72-4
M. Wt: 406.79
InChI Key: QQLFUBUKCFGTPH-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted with a 2-chlorophenyl group at the N-position and a 4-(trifluoromethyl)benzyl group at the 1-position. Its molecular formula is C₂₁H₁₄ClF₃N₂O₂, with a molecular weight of 430.80 g/mol. The ortho-chlorophenyl and para-trifluoromethylbenzyl substituents contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-16-3-1-2-4-17(16)25-19(28)14-7-10-18(27)26(12-14)11-13-5-8-15(9-6-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLFUBUKCFGTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to introduce the trifluoromethylphenyl group. The final step involves the conversion of the ester group to the carboxamide using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl group may interact with various enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Methylphenyl)-6-oxo-1-{[4-(Trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS 946312-15-8)
  • Molecular Formula : C₂₁H₁₇F₃N₂O₂
  • Molecular Weight : 386.37 g/mol
  • Key Differences : The 2-chlorophenyl group in the target compound is replaced with a 4-methylphenyl group.
5-Chloro-N-(2,4-Difluorophenyl)-6-oxo-1-[[3-(Trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
  • Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
  • Molecular Weight : 474.77 g/mol
  • Key Differences : The trifluoromethyl group is at the 3-position (meta) on the benzyl ring instead of the 4-position (para). Additionally, the N-aryl group is 2,4-difluorophenyl.
  • The 2,4-difluorophenyl group increases electronegativity and metabolic stability compared to 2-chlorophenyl .
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(Trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 1004393-51-4)
  • Molecular Formula : C₂₁H₁₆F₃N₃O₃
  • Molecular Weight : 415.37 g/mol
  • Key Differences : The 2-chlorophenyl group is replaced with a 4-carbamoylphenyl group, and the trifluoromethylbenzyl is at the 3-position.
  • Impact : The carbamoyl group introduces hydrogen-bonding capacity, improving solubility and target interactions. The meta-trifluoromethyl substitution may reduce steric hindrance compared to para-substituted analogs .

Core Structure Modifications

N-{4-Fluoro-5-[2-(Morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-yl]phenyl}-6-oxo-4-(Trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (CAS 2254706-21-1)
  • Molecular Formula: Not explicitly provided (estimated C₃₃H₃₃F₄N₇O₃).
  • Key Differences : The dihydropyridine core retains the 6-oxo group but incorporates a trifluoromethyl group directly on the pyridine ring. The N-aryl group is substituted with a morpholinylpyrimidine and a trimethylpiperazinyl group.
  • Impact : The extended aromatic system and polar substituents suggest enhanced selectivity for kinases or GPCRs, while the trifluoromethyl-pyridine may alter electron distribution compared to benzyl-substituted analogs .

Functional Group Replacements

3-Methyl-1-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 380238-10-8)
  • Molecular Formula : C₁₁H₁₀F₃N₃
  • Molecular Weight : 257.22 g/mol
  • Key Differences : Replaces the dihydropyridine-carboxamide core with a pyrazole-amine structure.
  • Impact : The pyrazole ring may confer different binding modes, such as interactions with heme-containing enzymes, while the trifluoromethylphenyl group maintains lipophilicity .

Table 1: Key Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties
Target Compound C₂₁H₁₄ClF₃N₂O₂ 430.80 2-Chlorophenyl, 4-CF₃-benzyl High lipophilicity, moderate solubility
946312-15-8 C₂₁H₁₇F₃N₂O₂ 386.37 4-Methylphenyl, 4-CF₃-benzyl Lower melting point (~63–80°C)
338977-82-5 C₂₀H₁₂ClF₅N₂O₂ 474.77 2,4-Difluorophenyl, 3-CF₃-benzyl High metabolic stability
1004393-51-4 C₂₁H₁₆F₃N₃O₃ 415.37 4-Carbamoylphenyl, 3-CF₃-benzyl Enhanced solubility, H-bond donor

Biological Activity

N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which is characterized by its unique structure comprising a chlorophenyl group, a trifluoromethylphenyl group, and a dihydropyridine ring. This compound has garnered interest for its potential biological activities, particularly in pharmacology.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of dihydropyridines can inhibit the growth of cancer cells. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially increasing cellular uptake and efficacy against tumors .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through modulation of inflammatory pathways .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Calcium Channel Modulation : The dihydropyridine structure is known for its ability to interact with calcium channels, which plays a crucial role in cellular signaling and muscle contraction .
  • Enzyme Inhibition : The chlorophenyl group may engage with specific enzymes or receptors, influencing their activity and contributing to the compound's pharmacological effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study on structurally similar dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Inflammation Models : In vitro assays using human cell lines showed that certain derivatives could inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerSignificant cytotoxicity in cancer cells
Anti-inflammatoryReduced cytokine production
Calcium Channel ModulationInteraction with calcium channels

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